molecular formula C12H15N3O2 B2792966 5-Nitro-2-(pentylamino)benzonitrile CAS No. 145980-95-6

5-Nitro-2-(pentylamino)benzonitrile

Cat. No.: B2792966
CAS No.: 145980-95-6
M. Wt: 233.271
InChI Key: OFRVLJVTLVIBLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzonitriles, including 5-Nitro-2-(pentylamino)benzonitrile, typically involves the reaction of benzoyl chloride derivatives with alkanesulphonyltrichlorophosphazene at elevated temperatures (150°C to 190°C) . Another method involves the conversion of benzoic acids to their chlorides, followed by amide formation and subsequent dehydration using thionyl chloride in benzene or toluene .

Industrial Production Methods

Industrial production methods for benzonitriles often utilize large-scale chemical reactors and controlled environments to ensure the purity and yield of the final product. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pentylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding anilines when the nitro group is reduced to an amino group .

Scientific Research Applications

5-Nitro-2-(pentylamino)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pentylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its activity, and the compound can undergo reduction to form active metabolites that interact with biological targets . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(pentylamino)benzonitrile is unique due to its specific structure, which includes a pentylamino group and a nitro group attached to a benzonitrile core. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-nitro-2-(pentylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-3-4-7-14-12-6-5-11(15(16)17)8-10(12)9-13/h5-6,8,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRVLJVTLVIBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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